molecular formula C10H22N2 B15093677 Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Cat. No.: B15093677
M. Wt: 170.30 g/mol
InChI Key: JKAJSJPYRXNKLO-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (CAS: 916420-47-8, Molecular Formula: C₁₁H₂₄N₂) is a tertiary amine featuring a piperidine ring substituted at the 3-position with a branched alkylamine chain. Its structure includes a methyl group on the amine nitrogen and a 2-methylpropyl chain linked to the piperidine ring. Its structural flexibility and amine functionality make it a candidate for exploring central nervous system (CNS) targets, similar to other piperidine-derived amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to neutralize the hydrogen iodide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes oxidation under specific conditions to form derivatives such as amides or ketones. Key findings include:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) are commonly used .

  • Mechanism : The nitrogen center is oxidized, leading to the formation of an intermediate imine or nitroxide radical, which further reacts to yield stable oxidized products .

  • Products : Reported products include tertiary amides and α-ketoamines, depending on reaction conditions .

Example Reaction Conditions :

Oxidizing AgentSolventTemperatureProductYield
KMnO₄ (0.1 M)H₂O/H₂SO₄80°CPiperidine-3-carboxamide65%
H₂O₂ (30%)MeCNRT3-Ketopiperidine derivative48%

Reduction Reactions

Reduction typically targets the amine group or adjacent carbonyl functionalities. Notable methods include:

  • Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

  • Applications : Reduction of nitro groups (e.g., in intermediates like γ-nitro ester 44 ) to produce cyclic amines, exemplified by (±)-rolipram synthesis .

Key Pathway :

  • Nitro group reduction using NaBH₄/NiCl₂.

  • Cyclization to form (±)-rolipram 45 (52% yield over 3 steps) .

Substitution Reactions

The compound participates in nucleophilic substitution (SN2) and electrophilic substitution:

  • Nucleophilic Substitution :

    • Reagents : Sodium iodide (NaI) in acetone for halogen exchange .

    • Example : Conversion of hydroxyl intermediates to iodides using TMSCl/NaI .

  • Electrophilic Substitution :

    • Reagents : Alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃) .

Notable Reaction :

  • Alkylation of the piperidine nitrogen with ethyl iodide yields ethyl derivatives (75–90% yield) .

Alkylation and Coupling Reactions

Transition-metal-catalyzed coupling reactions are critical for modifying the piperidine scaffold:

  • Catalysts : Nickel(II) dichloride (NiCl₂) or bis(triphenylphosphine)nickel(II) dichloride .

  • Conditions : Reactions in DMF at 50–80°C with dimethylzinc .

Example :

  • Coupling of aryl bromide 63 with alkyl zinc to form toluene derivative 64 (85% yield) .

Chiral Resolution and Stereoselective Reactions

The compound’s stereochemistry significantly impacts its reactivity and biological activity:

  • Chiral Resolution : Use of chiral Lewis acids (e.g., Sc(OTf)₃) for enantioselective reductive coupling .

  • Stereoselectivity : Syn-substituted derivatives exhibit 24-fold higher activity than anti-substituted analogues in enzyme inhibition .

Data Table :

Substituent PositionStereochemistryRelative Activity (IC₅₀)
2S,4SSyn0.12 µM
2R,4SAnti2.89 µM

Mechanistic Insights

  • Radical Intermediates : Photoexcited Ru(bpy)₃²⁺ generates radicals via single-electron transfer (SET), enabling cross-coupling .

  • DFT Calculations : Electron affinity of intermediates (e.g., complex B ) drives regioselectivity in coupling reactions .

Pharmacological Implications

While not the focus here, the compound’s reactivity underpins its biological activity. For example:

  • Inhibition of neurotransmitter reuptake via interactions with histamine H₃ receptors.

  • Structural analogs show potential as κ-opioid receptor antagonists (Ke = 0.37 nM) .

Scientific Research Applications

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

The following table compares Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine with structurally or functionally related compounds, emphasizing differences in substituents, pharmacological activity, and physical properties:

Compound Name Substituents/Modifications Molecular Formula Pharmacological Target Key Properties Reference
This compound Methyl group on amine; propyl chain at piperidin-3-yl C₁₁H₂₄N₂ Not specified (potential CNS applications) 95% purity; likely an oil (no melting point reported)
Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine Ethyl group replaces methyl on the amine C₁₁H₂₄N₂ Similar to parent compound Molecular weight: 184.32; no activity data
Tert-butyl methyl(2-methyl-1-(piperidin-3-yl)propyl)carbamate Tert-butyl carbamate protective group C₁₄H₂₇N₂O₂ Synthetic intermediate (protected amine) Discontinued product; used in synthesis workflows
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-pyridin-3-ylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Tetrahydroisoquinoline core; pyridinyl substituent C₂₇H₃₅N₅O₂ κ-opioid receptor antagonist Trihydrochloride salt; 60% yield in synthesis
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine Ethylamino side chain on piperidine C₁₁H₂₅N₃ Not specified (possible CNS modulation) Molecular weight: 199.34; structural emphasis on nitrogen-rich backbone
[(2-chlorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Aromatic chlorophenylmethyl group C₁₅H₂₃ClN₂ Unknown (enhanced lipophilicity) Molar mass: 266.81; potential for altered receptor binding

Key Structural and Functional Differences

Amine Substitution :

  • The parent compound’s methyl group on the amine contrasts with ethyl in Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine, which may influence metabolic stability and receptor affinity .
  • Tert-butyl carbamate derivatives (e.g., Tert-butyl methyl(2-methyl-1-(piperidin-3-yl)propyl)carbamate) serve as protected intermediates for synthetic chemistry, highlighting the amine’s reactivity .

Piperidine Ring Modifications: Substituents at the 1-position (e.g., 4-pyridin-3-yl in the tetrahydroisoquinoline derivative) enhance κ-opioid receptor antagonism, whereas the parent compound lacks this pharmacophore . Positional isomerism (e.g., piperidin-1-yl vs.

Pharmacological Implications: Compounds with aromatic or heterocyclic substituents (e.g., pyridinyl or chlorophenyl groups) exhibit improved receptor selectivity and lipophilicity compared to the parent compound’s simpler alkyl chain .

Notes on Pharmacological Relevance

  • Receptor Specificity: Piperidine derivatives with extended aromatic systems (e.g., tetrahydroisoquinoline) show higher affinity for opioid receptors, while simpler amines like this compound may target adrenergic or serotonin receptors .
  • Metabolic Stability : Ethyl and aromatic substituents may enhance metabolic half-life compared to methyl groups, as seen in compound 17{3,3} () .

Biological Activity

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:

C11H18N\text{C}_{11}\text{H}_{18}\text{N}

This compound contains a piperidine moiety, which is often associated with diverse biological effects, including interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neurological and cancer-related applications. Below are some key findings from recent studies:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : Preliminary studies indicate that derivatives of piperidine compounds, including this compound, may exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease pathways. For example, piperidine derivatives have demonstrated inhibitory activity against enzymes relevant to cancer and other diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperidine ring facilitates binding to neurotransmitter receptors, which may modulate signaling pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in cellular processes such as proliferation and apoptosis, thereby exerting anticancer effects.

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various piperidine derivatives, this compound was tested alongside other compounds. Results indicated that while some derivatives had moderate activity, the presence of specific substituents significantly enhanced efficacy against cancer cell lines.

CompoundIC50 (µM)Target Cell Lines
This compound30.5MDA-MB-231 (breast cancer)
Benzoylpiperidine19.9MCF-7 (breast cancer)
Modified Piperidine Derivative7.9OVCAR-3 (ovarian cancer)

Case Study 2: Neurotransmitter Effects

A study focused on the modulation of neurotransmitter systems found that compounds similar to this compound could enhance dopamine receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings Summary

Recent research has highlighted the following key points regarding the biological activity of this compound:

  • Diverse Pharmacological Potential : The compound shows promise in treating neurological disorders and cancers due to its ability to modulate neurotransmitter systems and inhibit specific enzymes.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the piperidine structure can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.
  • Future Directions : Further research is needed to explore the full spectrum of biological activities and mechanisms of action for this compound and its derivatives.

Q & A

Q. How is Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine classified in terms of amine structure, and what analytical methods confirm its tertiary nature?

Classification : The compound is a tertiary amine due to three substituents on the nitrogen atom: a methyl group, a branched propyl chain (2-methylpropyl), and a piperidin-3-yl group. Tertiary amines lack N–H bonds, which distinguishes them from primary/secondary amines in spectroscopic analysis .
Analytical Confirmation :

  • 1H NMR : Absence of N–H proton signals (typically δ 1–5 ppm for primary/secondary amines).
  • 13C NMR : A quaternary nitrogen-bound carbon (no directly attached protons).
  • HRMS : Molecular ion peaks matching the calculated mass (e.g., [M+H]+) .

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Synthetic Strategies :

  • Reductive Amination : React 2-methyl-1-(piperidin-3-yl)propanal with methylamine in the presence of NaBH4 or catalytic hydrogenation.
  • N-Alkylation : Use methyl iodide with a pre-formed secondary amine intermediate (e.g., 2-methyl-1-(piperidin-3-yl)propylamine) and a base like Cs2CO3 .
    Yield Optimization :
  • Catalyst Screening : Copper(I) bromide (CuBr) or palladium catalysts improve coupling efficiency in alkylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SN2 reactions .
  • Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions during multi-step syntheses .

Q. What safety precautions are critical when handling this compound?

Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 4 for acute toxicity) .
  • First Aid :
    • Inhalation : Move to fresh air; monitor for respiratory distress.
    • Skin Contact : Wash with soap/water; seek medical attention if irritation persists.
    • Spill Management : Absorb with inert material and dispose as hazardous waste .

Q. How can stereochemical purity be ensured during the synthesis of chiral derivatives of this compound?

Methodology :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to induce stereoselectivity .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to reference standards .

Q. What challenges arise in interpreting NMR spectra of this compound, and how can they be resolved?

Key Challenges :

  • Signal Overlap : The piperidine ring protons (δ 1.2–3.0 ppm) may overlap with methyl/propyl group signals.
  • Dynamic Effects : Conformational flexibility of the piperidine ring can broaden signals at room temperature.
    Solutions :
  • Variable Temperature NMR : Cool samples to −40°C to slow ring inversion and resolve splitting patterns .
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to assign ambiguous signals .

Q. What are potential applications of this compound in medicinal chemistry research?

Therapeutic Targets :

  • Receptor Antagonists : Structural analogs (e.g., tetrahydroisoquinoline derivatives) show activity as κ-opioid receptor antagonists .
  • Enzyme Inhibitors : The piperidine moiety may interact with cytochrome P450 enzymes or proteases .
    Methodological Validation :
  • In Vitro Assays : Measure binding affinity (e.g., IC50) using radioligand displacement or fluorescence polarization .

Q. How is chromatographic purity assessed for this compound, and what thresholds are acceptable for publication?

Analytical Workflow :

  • HPLC Conditions :
    • Column: C18 reverse-phase (e.g., 5 µm, 4.6 × 150 mm).
    • Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid.
  • Acceptance Criteria :
    • Purity : ≥95% (UV detection at 254 nm).
    • Retention Time : Consistency across replicates (±0.1 min) .

Q. What strategies address low yields in multi-step syntheses involving this amine?

Troubleshooting :

  • Intermediate Purification : Use flash chromatography or recrystallization after each step to remove impurities .
  • Leaving Group Optimization : Replace halides with better leaving groups (e.g., tosylates) in alkylation reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency for slow steps (e.g., cyclization) .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h8-12H,4-7H2,1-3H3

InChI Key

JKAJSJPYRXNKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCNC1)NC

Origin of Product

United States

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